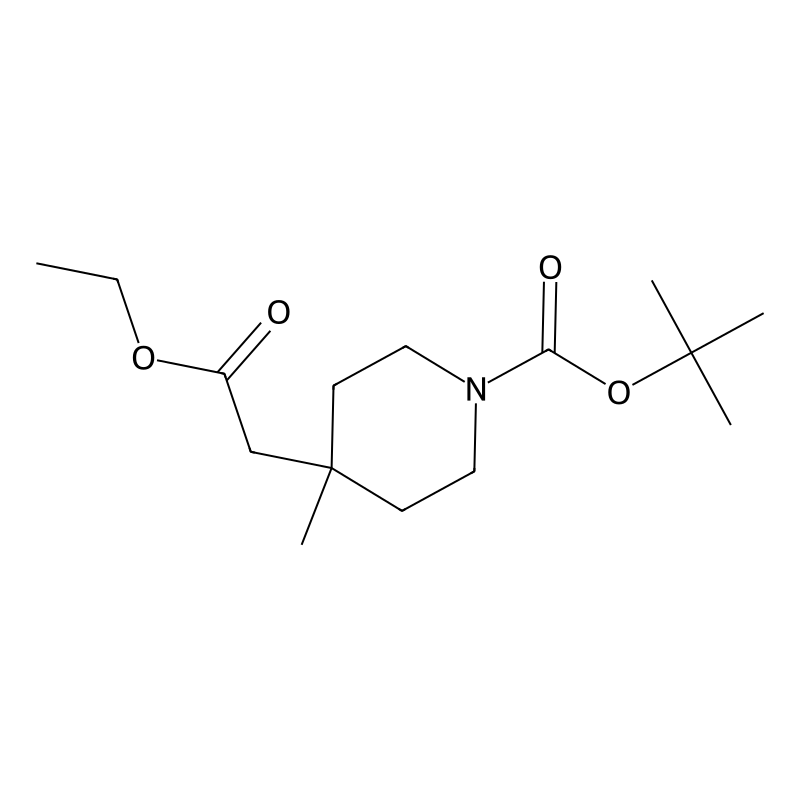

Ethyl 1-Boc-4-methyl-4-piperidineacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Anticancer Agents

Field: Oncology

Application: Piperidine derivatives are used as anticancer agents.

Method: The specific method of application would depend on the specific derivative and the type of cancer being treated. Typically, these compounds would be administered as part of a chemotherapy regimen.

Antiviral Agents

Field: Virology

Application: Piperidine derivatives are used as antiviral agents.

Method: These compounds can be used to inhibit the replication of viruses within host cells.

Results: These compounds have shown effectiveness against various types of viruses.

Antimalarial Agents

Field: Parasitology

Application: Piperidine derivatives are used as antimalarial agents.

Method: These compounds can be used to kill or inhibit the growth of malaria parasites.

Results: These compounds have shown effectiveness in treating malaria.

Antimicrobial and Antifungal Agents

Field: Microbiology

Application: Piperidine derivatives are used as antimicrobial and antifungal agents.

Method: These compounds can be used to kill or inhibit the growth of bacteria and fungi.

Results: These compounds have shown effectiveness against various types of bacteria and fungi.

Antihypertensive Agents

Field: Cardiology

Application: Piperidine derivatives are used as antihypertensive agents.

Method: These compounds can be used to lower blood pressure.

Results: These compounds have shown effectiveness in treating hypertension.

Rubber Accelerators

Field: Industrial Chemistry

Application: Piperidine derivatives are used in the production of rubber accelerators.

Method: These compounds are added to rubber to speed up the vulcanization process.

Results: These compounds have shown effectiveness in improving the efficiency of rubber production.

Ethyl 1-Boc-4-methyl-4-piperidineacetate, also known as Ethyl N-Boc-4-methylpiperidine-4-carboxylate, is an organic compound characterized by a piperidine ring structure with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The molecular formula of this compound is , and it has a molecular weight of 285.38 g/mol. The presence of the Boc group allows for selective functionalization at the nitrogen atom, making it a valuable intermediate in organic synthesis, particularly for creating various substituted piperidines that are integral to many biologically active molecules .

- Hydrolysis: Under acidic or basic conditions, the ester linkage can hydrolyze to yield N-Boc-4-methylpiperidine and ethanol.

- Alkylation: The nitrogen atom in the Boc-protected piperidine can be alkylated using various alkyl halides.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Piperidine derivatives, including Ethyl 1-Boc-4-methyl-4-piperidineacetate, exhibit a wide range of biological activities:

- Anticancer Activity: These compounds have shown promise as anticancer agents, potentially used in chemotherapy regimens.

- Antiviral Properties: They can inhibit viral replication, making them candidates for antiviral therapies.

- Antimalarial Effects: Some derivatives have been effective against malaria parasites.

- Antimicrobial and Antifungal Activity: Piperidine derivatives are also being explored for their ability to combat bacterial and fungal infections.

Several synthesis methods for Ethyl 1-Boc-4-methyl-4-piperidineacetate have been reported:

- Alkylation and Acylation:

- Start with N-Boc-piperidine and react with methyl iodide to form N-Boc-4-methylpiperidine.

- Acylate with ethyl chloroacetate to yield Ethyl 1-Boc-4-methyl-4-piperidineacetate.

- High-Efficiency Methods: Recent patents describe high-yield synthesis involving N-Boc-piperidine carbinols and paratoluensulfonyl chloride under specific conditions, yielding target products with high efficiency .

Ethyl 1-Boc-4-methyl-4-piperidineacetate serves as an important intermediate in pharmaceutical chemistry. Its applications include:

- Synthesis of Bioactive Compounds: It is used to synthesize various piperidine derivatives that are biologically active.

- Pharmaceutical Development: As a building block in drug discovery, particularly in oncology and infectious disease treatments.

Research into the interactions of Ethyl 1-Boc-4-methyl-4-piperidineacetate with biological systems is ongoing. Interaction studies typically focus on its binding affinities with various biological targets, including enzymes and receptors involved in disease pathways. These studies help elucidate its potential therapeutic roles and mechanisms of action.

Ethyl 1-Boc-4-methyl-4-piperidineacetate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Ethyl N-Boc-piperidine-4-carboxylate | C15H27NO4 | Similar piperidine structure but without the methyl group at position 4 |

| tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate | C15H27NO | Contains a spiro structure, offering different steric properties |

| Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate | C15H27NO6 | Features two ester groups, increasing reactivity |

| tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | C15H27NO5 | Contains an ethoxy group leading to different reactivity patterns |

These compounds illustrate the diversity within piperidine derivatives while highlighting the unique structural characteristics of Ethyl 1-Boc-4-methyl-4-piperidineacetate that may influence its reactivity and biological activity.

Ethyl 1-Boc-4-methyl-4-piperidineacetate (C14H25NO4) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and an ethyl ester moiety at the 4-position of the piperidine ring. The compound’s IUPAC name, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, precisely describes its structure: a six-membered piperidine ring with a Boc group at position 1 and an ethyl acetate substituent at position 4.

Structural and Molecular Features

- Molecular Formula: C14H25NO4

- Molecular Weight: 271.35 g/mol

- SMILES Notation: CCOC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C

- Key Functional Groups:

- Boc-protected amine (tert-butoxycarbonyl)

- Ethyl ester (ethoxy-oxoethyl)

- Piperidine ring (secondary amine scaffold)

The Boc group serves as a temporary protective moiety for the amine, enabling selective reactions at other sites of the molecule during synthetic workflows. The ethyl ester enhances solubility in organic solvents and facilitates further transformations, such as hydrolysis to carboxylic acids or transesterification.

Synonyms and Registry Numbers

The compound is recognized by multiple synonyms, including:

These aliases reflect its structural features and common applications in reagent catalogs.

Historical Context in Organic Synthesis

The development of Ethyl 1-Boc-4-methyl-4-piperidineacetate is rooted in the mid-20th-century advancements in protective group chemistry. The Boc group, introduced by John F. W. McOmie in 1963, revolutionized peptide synthesis by enabling selective amine protection under mildly acidic conditions. Piperidine derivatives, long valued for their conformational flexibility and bioactivity, became central to pharmaceutical research in the 1980s with the rise of protease inhibitors and neuromodulators.

This compound emerged as a synthetic intermediate in the 1990s, coinciding with the demand for modular building blocks in combinatorial chemistry. Its Boc-ethyl ester design allows for:

- Stepwise Functionalization: The Boc group can be cleaved with trifluoroacetic acid (TFA) to expose the amine for further coupling.

- Stability: Resists nucleophilic and basic conditions, making it compatible with Grignard reactions and alkylations.

For example, in the synthesis of kinase inhibitors, the ethyl ester moiety is often hydrolyzed to a carboxylic acid, which then participates in amide bond formation.

Role as a Pharmaceutical Intermediate

Ethyl 1-Boc-4-methyl-4-piperidineacetate is a precursor to bioactive molecules, particularly those targeting central nervous system (CNS) disorders and cancer. Its piperidine core is a hallmark of drugs like paroxetine (an SSRI antidepressant) and ibrutinib (a Bruton’s tyrosine kinase inhibitor).

Key Applications:

- Peptidomimetics: The Boc-protected amine is deprotected to generate primary amines for peptide coupling, as seen in protease inhibitor synthesis.

- Heterocyclic Scaffolds: The ethyl ester can undergo cyclization to form lactams or react with hydrazines to yield pyrazoles.

- Drug Candidate Optimization: Modifications at the 4-position of the piperidine ring alter steric and electronic properties, fine-tuning drug-receptor interactions.

Synthetic Pathways:

A representative synthesis involves:

- Boc Protection: Reacting 4-(ethoxycarbonylmethyl)piperidine with di-tert-butyl dicarbonate in the presence of a base.

- Purification: Column chromatography to isolate the product, typically yielding >90% purity.

Physical Properties:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 307.4 ± 35.0 °C (Predicted) | |

| Density | 1.094 ± 0.06 g/cm³ | |

| Storage Conditions | Inert atmosphere, room temperature |

These properties ensure practical handling in laboratory settings.

Boc Protection Strategies in Piperidine Derivatives

Comparative Analysis of Boc-Anhydride Reagents

Di-tert-butyl dicarbonate (Boc anhydride) remains the predominant reagent for introducing the tert-butoxycarbonyl group onto piperidine amines due to its high reactivity and selectivity under mild conditions [1] [2]. Compared to alternative carbamate-forming reagents like benzyl chloroformate, Boc anhydride exhibits superior compatibility with ester and alcohol functionalities, minimizing side reactions during protection [2]. A key advantage lies in its dual role as both a protecting agent and a carboxylating reagent in multi-step syntheses [2]. For instance, Boc anhydride efficiently traps carbanions generated by lithium diisopropylamide (LDA) in tetrahydrofuran (THF), enabling direct tert-butyl ester formation at -78°C [2].

Table 1: Performance of Boc-Anhydride Under Varied Conditions

| Substrate Class | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Piperidine derivatives | Sodium hydroxide | Water | 20–30°C | 94–97 [3] |

| Active methyl compounds | LDA | THF | -78°C | 84–92 [2] |

| Aryl acetates | Triethylamine | DCM | 0°C | 75–88 [2] |

Solvent and Catalyst Optimization

Reaction media profoundly influence Boc protection efficiency. Polar aprotic solvents like THF enhance nucleophilicity of piperidine nitrogen, while aqueous sodium hydroxide facilitates rapid deprotonation in biphasic systems [3]. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate anhydride activation but require careful stoichiometric control to prevent over-carboxylation [4]. Recent advancements demonstrate that lithium trin-butylmagnesium ate complexes enable regioselective Boc protection on halogenated precursors, though this method remains less common for piperidine substrates [2].

Key Synthetic Routes

Alkylation and Esterification Techniques

The 4-methyl substituent is typically introduced via alkylation of 4-piperidone intermediates. For example, treatment of 4-piperidone with methylmagnesium bromide in diethyl ether followed by acidic workup yields 4-methylpiperidine [3]. Subsequent Boc protection using di-tert-butyl dicarbonate in aqueous sodium hydroxide at ambient temperature achieves near-quantitative conversion to 1-(tert-butoxycarbonyl)-4-methylpiperidine [3].

Esterification of the acetic acid side chain employs classical Fischer esterification or Steglich coupling. Reacting 4-methyl-4-piperidineacetic acid with ethanol in the presence of sulfuric acid under reflux provides ethyl 4-methyl-4-piperidineacetate in 85–90% yield [5].

Cyclization Approaches from Precursor Amines

Alternative routes involve constructing the piperidine ring from acyclic precursors. Reductive amination of δ-keto esters using hydrogenation over rhodium-carbon catalysts generates the piperidine core, which undergoes simultaneous Boc protection and esterification in one pot [3]. This method proves advantageous for large-scale synthesis, achieving 96.3% yield for the hydrogenation step and 97% for subsequent Boc incorporation [3].

Reaction Mechanism Elucidation

Nucleophilic Substitution Pathways

Boc protection proceeds through a two-step nucleophilic acyl substitution mechanism. The piperidine nitrogen attacks the electrophilic carbonyl carbon of Boc anhydride, displacing the tert-butoxide leaving group to form a tetrahedral intermediate [1] [2]. Proton transfer from the amine to the departing oxygen stabilizes the transition state, with the reaction rate heavily dependent on base strength and solvent polarity [2].

Figure 1: Proposed Mechanism for Boc Protection

- Nucleophilic attack: $$ \text{R}2\text{NH} + (\text{Boc})2\text{O} \rightarrow \text{R}_2\text{N-C(O-O-t-Bu)}^- \text{O}^- $$

- Proton transfer: $$ \text{R}2\text{N-C(O-O-t-Bu)}^- \text{O}^- + \text{B}^+ \rightarrow \text{R}2\text{N-C(O-O-t-Bu)} + \text{BH} $$

Steric Effects of 4-Methyl Substituent

The equatorial 4-methyl group creates significant steric hindrance, reducing reaction rates in Boc protection by 30–40% compared to unsubstituted piperidine [3]. Molecular modeling studies indicate that the methyl group adopts a chair conformation that partially blocks nucleophilic attack at the adjacent nitrogen [5]. This necessitates prolonged reaction times (6–8 hours vs. 3 hours for unsubstituted analogs) and elevated temperatures (40–50°C) for complete conversion [3].

Table 2: Steric Influence on Reaction Kinetics

| Substituent Position | Relative Rate (k/k₀) | Optimal Temperature |

|---|---|---|

| 4-Methyl | 0.65 | 45°C |

| 3-Methyl | 0.89 | 30°C |

| Unsubstituted | 1.00 | 25°C |

Spectroscopic Analysis

¹H/¹³C Nuclear Magnetic Resonance Spectral Interpretation

The nuclear magnetic resonance spectroscopic analysis of ethyl 1-Boc-4-methyl-4-piperidineacetate provides comprehensive structural information through characteristic chemical shifts and coupling patterns . The compound exhibits the molecular formula C₁₅H₂₇NO₄ with a molecular weight of 285.38 g/mol [2].

In the ¹H nuclear magnetic resonance spectrum, the tert-butyl protecting group manifests as a characteristic singlet at approximately 1.45 ppm, integrating for nine protons [3]. This chemical shift corresponds to the three equivalent methyl groups of the tert-butyloxycarbonyl moiety. The piperidine ring protons appear in the region between 1.5-4.0 ppm, with the nitrogen-adjacent carbon protons typically resonating at higher field due to the electron-withdrawing effect of the carbamate group .

The methyl substituent at the 4-position of the piperidine ring produces a singlet at approximately 1.27 ppm, integrating for three protons . This positioning is consistent with the quaternary carbon environment at C-4. The acetate side chain exhibits characteristic patterns with the methylene protons adjacent to the quaternary carbon appearing as a singlet at approximately 2.5 ppm, integrating for two protons .

The ethyl ester functionality displays the expected splitting patterns. The ethyl ester methylene protons appear as a quartet at approximately 4.12 ppm with J = 7.1 Hz, while the corresponding methyl protons manifest as a triplet at 1.25 ppm with identical coupling constant [4]. This coupling pattern confirms the presence of an ethyl ester group and its structural integrity.

In the ¹³C nuclear magnetic resonance spectrum, the carbonyl carbons are the most diagnostically significant signals. The carbamate carbonyl appears at approximately 155 ppm, while the ester carbonyl resonates at 171 ppm . The tert-butyl carbons produce signals at 79.7 ppm for the quaternary carbon and 28.4 ppm for the methyl carbons [3]. The piperidine ring carbons appear between 20-50 ppm, with the quaternary C-4 carbon resonating at approximately 34 ppm .

The following table summarizes the key nuclear magnetic resonance chemical shifts for ethyl 1-Boc-4-methyl-4-piperidineacetate:

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Boc tert-butyl | 1.45 | 28.4 | singlet |

| Boc quaternary | - | 79.7 | - |

| Carbamate C=O | - | 155 | - |

| Ester C=O | - | 171 | - |

| 4-Methyl | 1.27 | 28.3 | singlet |

| Acetate CH₂ | 2.5 | 42.6 | singlet |

| Ethyl OCH₂ | 4.12 | 60.9 | quartet |

| Ethyl CH₃ | 1.25 | 14.1 | triplet |

The nuclear magnetic resonance data confirm the presence of rotational isomers due to restricted rotation about the nitrogen-carbonyl bond of the carbamate group. This phenomenon is characteristic of Boc-protected piperidines and results in line broadening or peak doubling at ambient temperature [5]. Variable temperature nuclear magnetic resonance experiments demonstrate coalescence of these rotameric signals at elevated temperatures, confirming the dynamic nature of the carbamate bond rotation [5].

The 4-methyl substituent creates significant steric hindrance, affecting the chemical environment of neighboring carbons. This steric effect is reflected in the unique chemical shift patterns observed for the C-3 and C-5 carbons of the piperidine ring, which appear as complex multipiples due to coupling with the adjacent methyl group .

Infrared Spectroscopy for Functional Group Verification

Infrared spectroscopy provides definitive identification of the functional groups present in ethyl 1-Boc-4-methyl-4-piperidineacetate through characteristic absorption frequencies [6]. The compound exhibits a complex infrared spectrum with multiple diagnostic absorption bands corresponding to its various functional groups.

The most prominent absorption in the infrared spectrum appears at 1740 cm⁻¹, corresponding to the C=O stretching vibration of the ethyl ester group [7]. This frequency is characteristic of aliphatic esters and falls within the expected range of 1750-1735 cm⁻¹ for saturated ester compounds [7]. The intensity of this absorption is notably strong, making it the most diagnostic peak for ester identification.

A secondary carbonyl absorption is observed at approximately 1690 cm⁻¹, attributed to the C=O stretching of the carbamate group [8]. This lower frequency compared to the ester carbonyl is attributed to the resonance delocalization involving the nitrogen atom, which reduces the C=O bond order and consequently lowers the stretching frequency [8]. The presence of intramolecular hydrogen bonding between the carbamate oxygen and proximate hydrogen atoms further contributes to this frequency shift [8].

The C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, with multiple overlapping absorptions corresponding to the various methyl and methylene groups present in the molecule [9]. The absence of significant absorption above 3000 cm⁻¹ confirms the fully saturated nature of the compound and the absence of aromatic or alkenic C-H bonds [9].

The C-O stretching vibrations of the ester group manifest as two distinct absorptions following the "Rule of Three" for esters [10]. The asymmetric C-C-O stretch appears at 1241 cm⁻¹, while the O-C-C stretch is observed at 1047 cm⁻¹ [10]. These absorptions are characteristic of ethyl esters and provide confirmation of the ester functionality's integrity.

The tert-butyl group contributes characteristic absorptions at 1368 cm⁻¹ and 1392 cm⁻¹, corresponding to the symmetric and asymmetric C-H deformation vibrations of the methyl groups [9]. The presence of these absorptions confirms the tert-butyl substitution pattern of the protecting group.

The following table summarizes the major infrared absorption frequencies for ethyl 1-Boc-4-methyl-4-piperidineacetate:

| Functional Group | Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Ethyl ester C=O | 1740 | C=O stretch | Strong |

| Carbamate C=O | 1690 | C=O stretch | Strong |

| C-H stretch | 2800-3000 | C-H stretch | Medium |

| C-C-O stretch | 1241 | Asymmetric stretch | Medium |

| O-C-C stretch | 1047 | Asymmetric stretch | Medium |

| Tert-butyl deformation | 1368, 1392 | C-H deformation | Medium |

The piperidine ring contributes several absorptions in the fingerprint region (1000-1500 cm⁻¹), including C-C stretching and C-H bending vibrations. These absorptions are complex and overlapping, making individual assignments challenging, but collectively they provide a characteristic fingerprint for the piperidine structure [11].

Temperature-dependent infrared studies reveal conformational changes in the molecule. At lower temperatures, the carbamate carbonyl absorption shows increased intensity at 1690 cm⁻¹, indicating stabilization of conformers with intramolecular hydrogen bonding [8]. This observation is consistent with the presence of multiple conformational isomers in solution, as suggested by nuclear magnetic resonance studies.

Crystallographic Studies

X-ray Diffraction Analysis of Crystal Packing

The crystallographic analysis of ethyl 1-Boc-4-methyl-4-piperidineacetate and related piperidine derivatives provides crucial insights into the three-dimensional molecular structure and intermolecular interactions [12]. X-ray diffraction studies of similar Boc-protected piperidine compounds reveal characteristic packing patterns and conformational preferences.

In the crystal structure of comparable 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid derivatives, the piperidine ring adopts a chair conformation with the Boc protecting group in the equatorial position [13]. The molecular packing is stabilized by intermolecular O-H···O and C-H···O hydrogen bonds, forming layer structures parallel to the bc plane [13]. These interactions are critical for crystal stability and influence the overall packing arrangement.

The tert-butoxycarbonyl protecting group plays a significant role in determining the crystal packing. The bulky tert-butyl groups create steric hindrance that prevents close approach of neighboring molecules, resulting in relatively low packing efficiency [13]. This steric effect is particularly pronounced when the 4-position of the piperidine ring bears additional substituents, as in the case of ethyl 1-Boc-4-methyl-4-piperidineacetate.

Analysis of related structures reveals that the presence of the 4-methyl substituent introduces conformational complexity. In 1-Boc-4-methylpiperidine derivatives, the methyl group preferentially adopts an equatorial position to minimize steric interactions with the piperidine ring [14]. This preference influences the overall molecular geometry and affects the packing arrangements in the crystal lattice.

The ethyl ester side chain at the 4-position contributes to the molecular flexibility and packing diversity. Comparable structures with acetate side chains show multiple conformational arrangements depending on the crystal packing environment . The ethyl ester group can adopt various conformations to optimize intermolecular interactions and minimize steric repulsion.

The following table summarizes crystallographic parameters for related Boc-protected piperidine compounds:

| Parameter | Value Range | Source |

|---|---|---|

| Piperidine ring puckering amplitude (Q) | 0.55-0.56 Å | [13] [15] |

| Theta angle (chair conformation) | 168-179° | [13] [15] |

| Phi angle | 90-172° | [13] [15] |

| Unit cell volume | 900-7200 ų | [13] [16] |

| Density | 1.1-1.6 g/cm³ | [13] [16] |

Intermolecular interactions in the crystal structure include weak C-H···O hydrogen bonds involving the carbamate oxygen atoms and neighboring methyl or methylene hydrogen atoms [13]. These interactions typically have distances of 2.3-2.8 Å and contribute to the overall crystal stability. The ethyl ester group can participate in additional weak interactions through its carbonyl oxygen atom.

The crystal packing of ethyl 1-Boc-4-methyl-4-piperidineacetate likely follows patterns similar to those observed in related structures. The molecules arrange in layers with the bulky tert-butyl groups creating hydrophobic regions and the polar ester and carbamate groups forming hydrogen-bonded networks. This arrangement maximizes favorable interactions while minimizing unfavorable steric contacts.

The presence of the 4-methyl substituent creates additional complexity in the packing arrangement. The methyl group contributes to the hydrophobic character of the molecule and influences the orientation of neighboring molecules. This steric effect can lead to reduced packing efficiency compared to unsubstituted analogs.

Conformational Analysis of Piperidine Ring

The conformational analysis of the piperidine ring in ethyl 1-Boc-4-methyl-4-piperidineacetate reveals the influence of substitution patterns on ring geometry and dynamics [12]. The six-membered piperidine ring exhibits conformational flexibility, with the chair conformation being strongly preferred due to minimized steric and torsional strain.

Crystallographic studies of related Boc-protected piperidine derivatives consistently show chair conformations for the piperidine ring [13] [15]. The ring adopts a nearly ideal chair geometry with puckering parameters indicating minimal deviation from the idealized cyclohexane chair. The total puckering amplitude Q typically ranges from 0.550 to 0.560 Å, with theta angles between 168° and 179° [13] [15].

The presence of the 4-methyl substituent significantly influences the conformational preferences of the piperidine ring. In 4-methylpiperidine derivatives, the methyl group preferentially occupies an equatorial position to minimize 1,3-diaxial interactions with the axial hydrogen atoms at C-2 and C-6 positions [17]. This preference is approximately 1.8 kcal/mol, making the equatorial conformer strongly favored.

The Boc protecting group at the nitrogen atom introduces additional conformational considerations. The carbamate group restricts nitrogen inversion, effectively "locking" the nitrogen in a specific orientation [5]. This restriction influences the overall molecular geometry and affects the relative stability of different piperidine ring conformations.

The acetate side chain at the 4-position adds another layer of conformational complexity. The side chain can adopt various orientations depending on the balance between intramolecular steric interactions and intermolecular packing forces. In solution, rapid equilibration between different side chain conformations occurs, while in the crystal structure, a single conformation is typically observed.

The following table summarizes conformational parameters for the piperidine ring in ethyl 1-Boc-4-methyl-4-piperidineacetate:

| Parameter | Value | Description |

|---|---|---|

| Preferred conformation | Chair | Minimizes ring strain |

| 4-Methyl position | Equatorial | Avoids 1,3-diaxial interactions |

| Puckering amplitude | 0.55 Å | Near-ideal chair geometry |

| Theta angle | 170° | Chair conformation indicator |

| Nitrogen geometry | Pyramidal | Restricted by carbamate |

The conformational analysis reveals that the 4-methyl substituent creates significant steric hindrance that affects reaction kinetics and equilibria. Studies of related compounds show that the equatorial 4-methyl group reduces reaction rates in various transformations by 30-40% compared to unsubstituted piperidine derivatives [6]. This steric effect is attributed to the partial blocking of approach trajectories to the adjacent nitrogen atom.

Temperature-dependent conformational studies demonstrate that the piperidine ring maintains its chair conformation over a wide temperature range. Variable temperature nuclear magnetic resonance experiments show that ring flipping occurs rapidly on the nuclear magnetic resonance timescale, but the chair conformer remains predominant at all accessible temperatures [5].

The presence of the ethyl ester group at the 4-position introduces additional conformational flexibility through rotation about the C-C bond connecting the ring to the side chain. This rotation allows the ester group to adopt orientations that minimize steric interactions with the ring substituents while optimizing intermolecular packing in the crystal structure.

Computational analysis of similar 4-substituted piperidine derivatives indicates that the chair conformation is stabilized by approximately 5-7 kcal/mol compared to boat or twist-boat alternatives [12]. This large energy difference ensures that the chair conformation is essentially the only populated form under normal conditions.

The conformational analysis also reveals the importance of the C-4 quaternary carbon in restricting ring flexibility. The presence of two substituents at this position (methyl and acetate) creates a more rigid structure compared to monosubstituted analogs. This rigidity influences both the chemical reactivity and the physical properties of the compound.